2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile

Catalog No.
S3330311
CAS No.
401567-17-7
M.F
C12H12N4S
M. Wt
244.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile

CAS Number

401567-17-7

Product Name

2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile

IUPAC Name

2-piperazin-1-yl-1,3-benzothiazole-5-carbonitrile

Molecular Formula

C12H12N4S

Molecular Weight

244.32 g/mol

InChI

InChI=1S/C12H12N4S/c13-8-9-1-2-11-10(7-9)15-12(17-11)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2

InChI Key

MMUYULAUOMQQHQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC3=C(S2)C=CC(=C3)C#N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)C=CC(=C3)C#N

2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile is a compound that integrates a piperazine moiety with a benzothiazole structure, featuring a carbonitrile functional group. This compound is characterized by its unique heterocyclic structure, which consists of a benzene ring fused to a thiazole ring, and a piperazine ring attached at the second position of the benzothiazole. The presence of the carbonitrile group at the fifth position enhances its chemical reactivity and potential biological activity. This compound has garnered attention due to its diverse pharmacological properties, particularly in medicinal chemistry.

Potential Research Areas:

Based on the structural features of the molecule, some potential research areas for 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile can be hypothesized:

  • Antimicrobial activity: The presence of the benzothiazole ring, a common scaffold found in various bioactive compounds, suggests potential for exploring the molecule's antimicrobial properties. Studies have shown that other benzothiazole derivatives exhibit antibacterial and antifungal activity [].
  • Medicinal chemistry: The combination of the piperazine and cyano groups introduces functionalities often associated with diverse biological activities. Further research could involve investigating the molecule's interaction with specific targets or biological processes of interest.

Future Research:

Further exploration through experimental studies is necessary to elucidate the potential applications of 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile in scientific research. This could involve:

  • Synthesis and characterization: Synthesizing the compound and determining its physical and chemical properties.
  • In vitro and in vivo assays: Evaluating the molecule's potential biological activities, such as antimicrobial or other pharmacological effects, through relevant assays.
  • Computational studies: Utilizing computational tools to predict potential interactions with various targets or biological processes.

The chemical behavior of 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile is influenced by its functional groups. The thiazole ring can undergo nucleophilic substitutions and electrophilic aromatic substitutions due to the electron-rich nature of the benzene component. The carbonitrile group can participate in reactions such as hydrolysis, reduction, and nucleophilic addition, making it versatile for further chemical modifications.

Research indicates that 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile exhibits significant biological activities, particularly as an anti-tubercular agent. It has shown potential in inhibiting the growth of Mycobacterium tuberculosis, with studies reporting various inhibitory concentrations that suggest its effectiveness compared to standard treatments . Additionally, compounds with similar structures have been associated with anti-cancer, anti-inflammatory, and antimicrobial activities due to their ability to interact with biological targets such as enzymes and receptors .

The synthesis of 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile can be achieved through several methods:

  • Diazo-coupling: This method involves coupling diazonium salts with thiazole derivatives.
  • Knoevenagel condensation: A reaction between carbonyl compounds and active methylene compounds can yield benzothiazole derivatives.
  • Microwave-assisted synthesis: This modern approach allows for faster reactions and higher yields by using microwave irradiation.
  • One-pot multicomponent reactions: These reactions enable the simultaneous formation of multiple bonds in a single step, streamlining the synthesis process.

The applications of 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile are primarily in medicinal chemistry. It has potential uses in developing new anti-tubercular drugs and other therapeutic agents targeting various diseases. Its structural features allow it to be modified for enhanced efficacy against specific biological targets, making it valuable for pharmaceutical research.

Interaction studies have shown that 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile can effectively bind to various biological targets. For instance, docking studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways, suggesting mechanisms of action that could lead to therapeutic benefits . The compound's interactions with receptors and enzymes are crucial for understanding its pharmacodynamics and optimizing its therapeutic profile.

Several compounds share structural similarities with 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile, including:

Compound NameStructure FeaturesUnique Properties
2-(4-Methylpiperazin-1-yl)benzothiazoleSimilar benzothiazole structure with methyl groupEnhanced lipophilicity may improve bioavailability
6-Chloro-2-piperazin-1-ylbenzothiazoleChlorine substitution at the sixth positionPotentially increased potency against certain targets
N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamideAcetamide linkage enhances solubilityExhibits COX-2 inhibitory activity
4-Imino-2oxo-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidineTetrahydropyrimidine core provides distinct reactivityNoted for anti-cancer properties

These compounds highlight the versatility of benzothiazole derivatives in medicinal chemistry while showcasing the unique attributes of 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile in terms of its specific functional groups and biological activities. Each compound's distinct features contribute to its therapeutic potential and application in drug development.

XLogP3

1.9

Dates

Modify: 2023-08-19

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